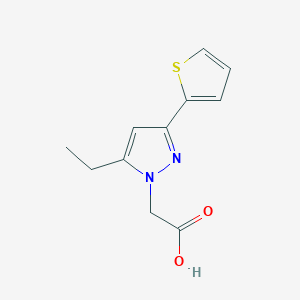

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098047-07-3

Cat. No.: VC3160562

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098047-07-3 |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

| Standard InChI Key | WNPOLJNXPKYIKO-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=NN1CC(=O)O)C2=CC=CS2 |

| Canonical SMILES | CCC1=CC(=NN1CC(=O)O)C2=CC=CS2 |

Introduction

Synthetic Pathways

The synthesis of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multiple steps similar to those used for related pyrazole derivatives. Based on synthetic routes for similar compounds, a plausible synthesis pathway might include:

Formation of the Pyrazole Core

The pyrazole core is commonly synthesized through the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole, this might involve the reaction of a suitable thiophen-2-yl containing β-diketone with hydrazine .

N-Alkylation with Chloroacetic Acid

Once the pyrazole core is formed, the acetic acid moiety can be introduced through N-alkylation with chloroacetic acid or its derivatives under basic conditions. This step typically requires careful control of reaction conditions to ensure regioselectivity for the N1 position .

The synthesis might also involve alternative approaches such as:

-

Cyclization reactions involving thiosemicarbazides and dicarbonyl compounds to form the pyrazole ring with subsequent functionalization

-

Reactions of chalcones with hydrazine derivatives followed by further modifications to introduce the acetic acid group

Key Reagents and Conditions

Common reagents in these synthetic pathways include:

-

Base catalysts such as sodium hydroxide or triethylamine

-

Solvents like ethanol, 1,4-dioxane, or DMF

-

Oxidizing and reducing agents for specific functional group transformations

Comparison with Similar Compounds

Structural Analogues

Table 1 provides a comparison between 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid and several structurally related compounds:

Functional Variations

The positioning of substituents on the pyrazole ring significantly influences the properties of these compounds:

Research Findings and Analytical Methods

Spectroscopic Characterization

Compounds similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid are typically characterized using various spectroscopic methods:

-

NMR Spectroscopy: 1H-NMR and 13C-NMR are used to confirm structural assignments. For related compounds, characteristic signals include:

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the structure

-

IR Spectroscopy: Reveals characteristic absorption bands for functional groups such as carboxylic acid (C=O stretch around 1700-1730 cm-1)

Current Research Trends

Current research on pyrazole derivatives with thiophene substituents focuses on:

-

Developing more efficient synthetic routes with higher yields and fewer steps

-

Exploring structure-activity relationships to optimize biological activity

-

Investigating potential applications in materials science, such as in the development of sensors or catalysts

Future Directions

Future research on 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid might profitably focus on:

Synthetic Optimization

Developing green chemistry approaches to synthesize this compound more efficiently, including:

-

Catalyst optimization to improve regioselectivity

-

One-pot synthetic procedures to reduce waste and increase yield

Application Development

Exploring specific applications based on the compound's unique structure:

-

Screening against various biological targets to identify potential therapeutic applications

-

Investigating its utility as a synthetic intermediate for more complex molecules

-

Exploring potential applications in coordination chemistry or materials science

Structure-Activity Relationship Studies

Systematic modification of the core structure to understand how structural changes affect properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume